2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
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Overview
Description
2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound belonging to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Cyclohexylacetamide Moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine derivative with cyclohexylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-ETHYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-ETHYLPHENYL)ACETAMIDE
- 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE
Uniqueness
2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE is unique due to its specific structural features, such as the presence of a butyl group and a cyclohexylacetamide moiety. These structural elements may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C18H25N3O2S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H25N3O2S2/c1-2-3-10-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-13-7-5-4-6-8-13/h9,11,13H,2-8,10,12H2,1H3,(H,19,22) |
InChI Key |
UOLHPJRVVVGSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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